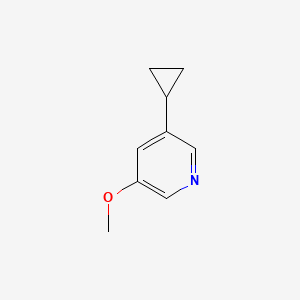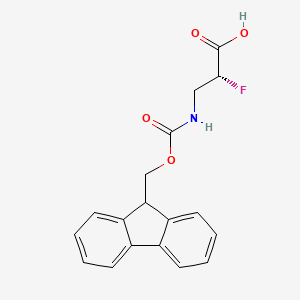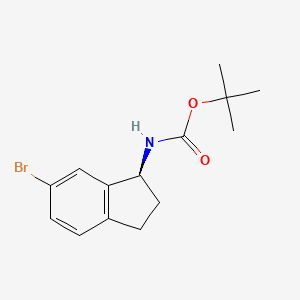
1,4-dimethyl-3H-pyridine-2,6-dione
Overview
Description
1,4-dimethyl-3H-pyridine-2,6-dione is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions of the pyridine ring and two keto groups at the 2 and 6 positions. It is a heterocyclic compound with significant importance in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-dimethyl-3H-pyridine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with hydrazine hydrate can yield this compound . The reaction typically requires refluxing in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3H-pyridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydropyridine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, dihydropyridine compounds, and other functionalized heterocycles.
Scientific Research Applications
1,4-dimethyl-3H-pyridine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3H-pyridine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyridine core but has additional carboxylate groups.
2,6-dimethyl-3,5-dicarbethoxy-4-pyridone: A precursor in the synthesis of 1,4-dimethyl-3H-pyridine-2,6-dione, it has ester groups instead of keto groups.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1,4-dimethyl-3H-pyridine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)8(2)7(10)4-5/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZKFUWEJKUXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3238521.png)
![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)
![Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238533.png)


![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)
![8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3238561.png)
![Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-piperidinyl)-1-azetidinyl]-](/img/structure/B3238567.png)

![(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine](/img/structure/B3238587.png)

